molecular formula C6H9BrN2O B1266447 (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol CAS No. 94230-83-8

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol

Cat. No.: B1266447
CAS No.: 94230-83-8
M. Wt: 205.05 g/mol
InChI Key: ZPUHCXLBXSSWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C6H9BrN2O and its molecular weight is 205.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87543. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUHCXLBXSSWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CO)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241091
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94230-83-8
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94230-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094230838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 94230-83-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA3EAF5R5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Stability and Storage of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol (CAS No. 94230-83-8). While specific long-term stability data for this compound is not extensively published, this document synthesizes information from supplier safety data sheets, foundational chemical principles, and data on structurally related molecules to provide a robust set of recommendations. This guide is intended for researchers, scientists, and professionals in drug development who utilize this pyrazole derivative as a synthetic intermediate. Key topics include the inherent stability of the molecule's functional groups, potential degradation pathways, recommended storage protocols, and a proposed methodology for conducting formal stability assessments.

Introduction and Molecular Overview

This compound is a substituted pyrazole that serves as a valuable building block in synthetic organic chemistry. Pyrazole derivatives are a significant class of heterocyclic compounds widely used in the development of pharmaceuticals and agrochemicals due to their diverse biological activities.[1][2] The utility of this compound in a synthetic workflow is intrinsically linked to its chemical purity and stability. Degradation of this starting material can lead to reduced reaction yields, formation of impurities, and challenges in purification.

Understanding the stability of this compound requires an analysis of its key structural features: the pyrazole ring, the bromo substituent, and the N-hydroxymethyl group.

Caption: Chemical structure of this compound.

Analysis of Structural Stability

The overall stability of this compound is a composite of the stabilities of its constituent functional groups.

  • Pyrazole Core: The pyrazole ring is an aromatic heterocycle and generally exhibits good thermal stability.[3][4] Aromatic systems are inherently stable due to the delocalization of π-electrons. However, the pyrazole ring can be susceptible to certain enzymatic or strong chemical oxidative degradation, which may lead to ring cleavage.[5]

  • Bromo Substituent: The carbon-bromine bond on the aromatic pyrazole ring is relatively stable. However, aryl bromides can be susceptible to photolytic cleavage, particularly under UV irradiation. This can lead to the formation of radical species and subsequent decomposition products.

  • N-hydroxymethyl Group: The N-hydroxymethyl (-CH₂OH) moiety is the most likely site of chemical instability. This functional group can undergo several degradation reactions:

    • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the N-hydroxymethyl group can be hydrolyzed. This reaction can lead to the release of formaldehyde and the formation of the parent pyrazole, 4-bromo-3,5-dimethyl-1H-pyrazole.

    • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid in the presence of strong oxidizing agents.

    • Instability under Alkaline Conditions: Studies on similar N-hydroxymethyl compounds, such as N-hydroxymethyl-N-methylbenzamide, have shown that they are less stable under alkaline conditions and can degrade to produce formaldehyde.[6]

Key Factors Influencing Stability and Potential Degradation Pathways

Several environmental factors can adversely affect the stability of this compound. Understanding these factors is crucial for establishing appropriate storage and handling procedures.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While pyrazole rings themselves are often thermally stable to high temperatures[3][4], the N-hydroxymethyl group is likely to be more sensitive. Supplier data indicates the compound is a solid with a melting point of approximately 94°C. Storage at elevated temperatures, even below the melting point, can promote slow decomposition over time.

  • Moisture (Hydrolysis): As a solid, the compound is relatively stable. However, in the presence of moisture, hydrolysis of the N-hydroxymethyl group is a significant risk. This is a common degradation pathway for such functional groups.[7] Therefore, preventing exposure to atmospheric moisture is critical for long-term storage.

  • Light (Photodegradation): Brominated aromatic compounds can be sensitive to light, especially UV radiation.[8] Photodegradation can lead to the cleavage of the C-Br bond, generating radical intermediates that can initiate further decomposition reactions.

  • pH: If the compound is dissolved in a solution, the pH will be a critical factor. N-hydroxymethyl compounds can exhibit instability in both acidic and basic aqueous solutions, leading to hydrolysis.[6]

  • Incompatible Materials: Contact with strong oxidizing agents and strong bases should be avoided.[9] Oxidizing agents can react with the hydroxymethyl group, while strong bases can promote the degradation of the N-hydroxymethyl functionality.

DegradationPathways cluster_compound this compound cluster_degradation Degradation Products Compound C₆H₉BrN₂O (Stable Solid) Pyrazole 4-bromo-3,5-dimethyl-1H-pyrazole Compound->Pyrazole + Formaldehyde Formaldehyde Formaldehyde (CH₂O) Compound->Formaldehyde Oxidized Oxidized Products (Aldehyde/Carboxylic Acid) Compound->Oxidized Radical Radical Species Compound->Radical Moisture Moisture/Water (H₂O) (Hydrolysis) Moisture->Pyrazole Light Light (UV) (Photolysis) Light->Radical Oxidants Strong Oxidants Oxidants->Oxidized

Sources

Methodological & Application

Application Notes and Protocols for (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol, a functionalized pyrazole ligand with significant potential in coordination chemistry. While this specific ligand is not extensively documented in current literature, this guide leverages established principles of pyrazole chemistry to present detailed, field-proven insights into its synthesis, characterization, and prospective applications. By drawing authoritative parallels with well-studied pyrazole analogues, we offer robust protocols for its use in the synthesis of novel metal complexes and explore its potential in catalysis, materials science, and medicinal chemistry. This document serves as a foundational resource for researchers seeking to explore the untapped coordination chemistry of this versatile ligand.

Introduction: The Promise of Functionalized Pyrazole Ligands

Pyrazole derivatives are a cornerstone of coordination chemistry, prized for their versatile binding modes and the tunable electronic and steric properties they impart to metal complexes.[1][2] The introduction of functional groups to the pyrazole scaffold further enhances their utility, enabling the design of ligands with tailored reactivity and functionality. The subject of this guide, this compound, incorporates several key features:

  • A Sterically Hindered Pyrazole Core: The 3,5-dimethyl substitution provides a degree of steric bulk that can influence the coordination geometry and stability of the resulting metal complexes.

  • An Electron-Withdrawing Bromo Substituent: The bromine atom at the 4-position modifies the electronic properties of the pyrazole ring, impacting the ligand field strength and the redox properties of its metal complexes.

  • A Pro-Ligand Hydroxymethyl Group: The N-hydroxymethyl group introduces a versatile functional handle. It can act as a hydrogen bond donor/acceptor, or upon deprotonation, the oxygen can participate in coordination, leading to chelation.

These attributes position this compound as a compelling candidate for the synthesis of novel coordination compounds with potential applications in catalysis, porous materials, and as bioactive agents.[2][3]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₉BrN₂O
Molecular Weight205.05 g/mol
CAS Number94230-83-8

Synthesis of this compound: A Proposed Protocol

While the synthesis of this specific ligand is not widely reported, a reliable two-step protocol can be proposed based on established pyrazole chemistry. The synthesis involves the initial formation of the 4-bromo-3,5-dimethyl-1H-pyrazole precursor, followed by N-functionalization with formaldehyde.[4][5]

Workflow for Ligand Synthesis

G cluster_0 Step 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole cluster_1 Step 2: N-Hydroxymethylation A Acetylacetone + Hydrazine B 3,5-dimethyl-1H-pyrazole A->B Condensation D 4-bromo-3,5-dimethyl-1H-pyrazole B->D Electrophilic Bromination C Brominating Agent (e.g., N-Bromosaccharin) C->D E 4-bromo-3,5-dimethyl-1H-pyrazole G This compound E->G Reaction F Formaldehyde (aq.) F->G

Caption: Proposed two-step synthesis of the target ligand.

Protocol 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

This protocol is adapted from a general method for the one-pot synthesis and bromination of pyrazoles.[4]

Materials:

  • Acetylacetone

  • Hydrazine hydrate or Phenylhydrazine

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (catalyst)

  • N-Bromosaccharin (NBSac)

  • Mortar and pestle

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a mortar, combine acetylacetone (1.0 eq), hydrazine hydrate (1.0 eq), and a catalytic amount of H₂SO₄/SiO₂ (e.g., 0.01 g per mmol of acetylacetone).

  • Grind the mixture at room temperature for 5-10 minutes until the formation of 3,5-dimethyl-1H-pyrazole is complete (the reaction can be monitored by TLC).

  • To the resulting mixture, add N-bromosaccharin (1.0 eq) and continue to grind for an additional 5-10 minutes. The reaction progress should be monitored by TLC until the starting pyrazole is consumed.

  • Once the reaction is complete, add dichloromethane to the mortar and triturate the solid.

  • Filter the mixture and wash the solid residue with additional dichloromethane.

  • Wash the combined organic filtrate with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure 4-bromo-3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of this compound

This protocol is based on the known reaction of pyrazoles with formaldehyde.[5]

Materials:

  • 4-bromo-3,5-dimethyl-1H-pyrazole

  • Formalin (37% aqueous formaldehyde solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in an excess of formalin.

  • Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • After completion, extract the reaction mixture with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.

Coordination Chemistry: A Field of Potential

The coordination chemistry of this compound is anticipated to be rich and varied, offering several potential modes of interaction with metal centers.

Potential Coordination Modes

G cluster_0 Ligand Structure cluster_1 Potential Coordination Modes Ligand This compound A Monodentate N-coordination Ligand->A B Bidentate N,O-chelation (upon deprotonation) Ligand->B C Bridging (pyrazolato or alkoxo) Ligand->C

Caption: Potential coordination modes of the ligand.

  • Monodentate Coordination: The ligand is expected to coordinate to a metal center in a monodentate fashion through the pyridinic nitrogen atom (N2) of the pyrazole ring. This is the most common coordination mode for N-substituted pyrazoles.

  • Bidentate N,O-Chelation: Upon deprotonation of the hydroxymethyl group, the resulting alkoxide can coordinate to the metal center along with the N2 nitrogen, forming a stable five-membered chelate ring. This would require the presence of a base in the reaction mixture.

  • Bridging Coordination: The pyrazolato bridge is a well-known motif in coordination chemistry.[6] Furthermore, the alkoxide functionality could also act as a bridging group between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Protocol 3: General Synthesis of Metal Complexes

This generalized protocol can be adapted for the synthesis of a variety of metal complexes with this compound.

Materials:

  • This compound (Ligand)

  • Metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂, etc.)

  • Solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Triethylamine (optional, as a base for deprotonation)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

Procedure for Monodentate Coordination:

  • Dissolve the metal salt (1.0 eq) in a suitable solvent in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the ligand (1.0 - 4.0 eq, depending on the desired stoichiometry) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours).

  • The formation of a precipitate may indicate the formation of the complex. If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Procedure for Bidentate N,O-Chelation:

  • Follow steps 1 and 2 from the monodentate procedure.

  • To the ligand solution, add triethylamine (1.0 eq per ligand molecule) and stir for 10-15 minutes.

  • Slowly add the deprotonated ligand solution to the metal salt solution.

  • Proceed with steps 4-6 as described above.

Potential Applications

The metal complexes of this compound are anticipated to have applications in several key areas of chemical research.

Homogeneous Catalysis

Pyrazole-based ligands are widely used in homogeneous catalysis.[7] The steric and electronic properties of this ligand could be exploited in:

  • Cross-coupling reactions: Palladium complexes of pyrazole-containing ligands have shown high efficacy in reactions such as Suzuki and Buchwald-Hartwig aminations.[7]

  • Oxidation catalysis: Copper and iron complexes with pyrazole ligands can mimic the active sites of metalloenzymes and catalyze a range of oxidation reactions.

Bioinorganic Chemistry and Drug Development

Metal complexes are increasingly being investigated for their therapeutic properties.[3] Pyrazole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[3] The coordination of this compound to metals such as copper, zinc, or cadmium could lead to novel therapeutic agents with enhanced efficacy.[3]

Materials Science: Towards Functional Coordination Polymers

The potential for this ligand to act as a bridging unit opens up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs).[2] The properties of these materials could be tuned by the choice of metal ion and the coordination mode of the ligand, leading to applications in:

  • Gas storage and separation: The porous nature of MOFs makes them suitable for these applications.

  • Luminescent materials: The appropriate choice of metal and ligand can result in materials with interesting photophysical properties.

  • Magnetic materials: The formation of polynuclear complexes with paramagnetic metal ions could lead to materials with interesting magnetic properties.

Characterization Techniques

A comprehensive characterization of the synthesized ligand and its metal complexes is crucial for establishing their structure and properties.

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C) To confirm the structure of the organic ligand and to probe the coordination environment in diamagnetic metal complexes.
FT-IR Spectroscopy To identify the functional groups present and to observe shifts in vibrational frequencies upon coordination to a metal center.
UV-Vis Spectroscopy To study the electronic transitions in the metal complexes, including d-d transitions and charge-transfer bands.
Mass Spectrometry (ESI-MS, MALDI-TOF) To determine the molecular weight of the ligand and its complexes.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure of the ligand and its metal complexes, providing information on bond lengths, bond angles, and coordination geometry.
Elemental Analysis To determine the empirical formula of the synthesized compounds.

Conclusion

This compound represents a promising, yet under-explored, ligand in the field of coordination chemistry. Its synthesis is achievable through established methodologies, and its structural features suggest a rich and versatile coordination chemistry. The protocols and application notes provided in this guide are intended to serve as a solid foundation for researchers to unlock the potential of this ligand and its metal complexes in catalysis, materials science, and drug development. The exploration of its coordination chemistry is poised to yield novel compounds with interesting structures and valuable properties.

References

  • El Mahdaoui, A., Radi, S., Draoui, Y., El Massaoudi, M., Ouahhoud, S., Asehraou, A., Bentouhami, N. E., Saalaoui, E., Benabbes, R., Robeyns, K., & Garcia, Y. (2024). Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. Molecules, 29(5), 1186. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Castillo, J. C., et al. (2023). Recent Developments in Multicomponent Reactions for the Synthesis of Biologically Active Molecules Containing the Pyrazole Moiety. Molecules, 28(15), 5867. [Link]

  • Li, Y., et al. (2023). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. RSC Advances, 13(4), 2345-2352. [Link]

  • Mohan, R., & Małecki, J. G. (2020). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Coordination Chemistry Reviews, 417, 213353. [Link]

  • Sharpless, K. B., et al. (2001). The 1,3-Dipolar Cycloaddition of Organic Azides and Alkynes.
  • Ibrayev, M. K., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6265. [Link]

  • Jotani, M. M., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 15(12), 22623–22638. [Link]

  • Parshad, M., Kumar, D., & Verma, V. (2024). A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. Inorganica Chimica Acta, 560, 121789. [Link]

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Doctoral dissertation, University of Camerino]. [Link]

  • Al-Amiery, A. A., et al. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega, 9(9), 10836–10846. [Link]

  • Jones, C. J., et al. (2013). Ligand-Directed Metalation of a Gold Pyrazolate Cluster. Inorganic Chemistry, 52(15), 8493–8495. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • Dvoretzky, I., & Richter, G. H. (1950). Formaldehyde Condensation in the Pyrazole Series. The Journal of Organic Chemistry, 15(6), 1285–1289. [Link]

  • Kruger, P. E., et al. (2018). Heterometallic Coordination Polymer Gels Supported by 2,4,6-Tris(pyrazol-1-yl)-1,3,5-triazine. Inorganic Chemistry, 57(2), 1034–1042. [Link]

  • Popova, Y. A., et al. (2023). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Mendeleev Communications, 33(6), 795-797. [Link]

  • Homeier, J., et al. (2023). Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands. Molecules, 28(13), 5100. [Link]

  • Potapov, A. S., et al. (2017). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 53(6-7), 718–725. [Link]

  • Zare, A., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(10), 8086-8091. [Link]

  • Draoui, Y., et al. (2020). The Coordination Chemistry of Pyrazole-Derived Ligands. IntechOpen. [Link]

  • Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Siddiqui, H. L., et al. (2011). Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. Molecules, 16(1), 104-113. [Link]

  • Al-Amiery, A. A., et al. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega, 9(9), 10836–10846. [Link]

  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

  • El-Gammal, O. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Egyptian National Cancer Institute, 36(1), 1-13. [Link]

  • Pons, J. (2012). Characterization of new pyrazole ligands functionalized with amine chains. Divulga UAB. [Link]

  • Kumar, G. S., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its remarkable structural versatility has led to the development of a vast array of derivatives exhibiting a wide spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, antiviral, and antioxidant properties.[3][4][5][6] Commercially successful drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature the pyrazole core, underscoring its therapeutic relevance.[1][7]

This application note focuses on a specific, promising subclass: (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol derivatives . The strategic inclusion of a bromine atom at the 4-position can significantly modulate the compound's physicochemical properties, such as lipophilicity, potentially enhancing membrane permeability and target engagement.[8] The dimethyl substitution provides a stable and well-defined core, while the methanol group at the N1 position offers a key site for further derivatization to explore structure-activity relationships (SAR).

The following guide provides a comprehensive, multi-assay screening cascade designed to systematically evaluate the biological potential of these novel derivatives. The protocols are presented not merely as procedural steps but as self-validating systems, with an emphasis on the scientific rationale behind each experimental choice, ensuring robust and reproducible data generation for early-stage drug discovery.

Synthesis and Characterization: The Foundation of Biological Screening

A reliable biological screening campaign begins with the synthesis and rigorous characterization of the test compounds. While detailed synthetic procedures are beyond the scope of this guide, a general approach often involves the Vilsmeier-Haack reaction on hydrazone derivatives to form the pyrazole core, followed by appropriate functionalization.[9]

Crucial Prerequisite: Before initiating any biological assay, it is imperative to confirm the identity, purity, and structural integrity of each synthesized derivative. Standard analytical techniques are mandatory:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for biological screening.

Failure to ensure high purity can lead to misleading results, as biological activity may arise from impurities rather than the compound of interest.

The Screening Cascade: A Strategic Approach to Hit Identification

A tiered or cascaded screening approach is the most efficient method for evaluating a new library of compounds. This strategy prioritizes broad, cost-effective primary assays to quickly identify active compounds ("hits") and filter out inactive ones. Promising hits are then advanced to more complex, resource-intensive secondary assays to confirm activity, elucidate the mechanism of action, and assess selectivity.

Screening_Cascade cluster_0 Compound Library cluster_1 Primary Screening (Broad Activity Profile) cluster_2 Secondary Screening & Hit Validation cluster_3 Hit-to-Lead Progression Compound This compound Derivatives (Purity >95%) Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Primary Assays Antifungal Antifungal Assay (MIC Determination) Compound->Antifungal Primary Assays Cytotoxicity Cytotoxicity Assay (MTT vs. Cancer Lines) Compound->Cytotoxicity Primary Assays Antioxidant Antioxidant Assay (DPPH/ABTS Scavenging) Compound->Antioxidant Primary Assays DoseResponse Dose-Response Studies (IC50/EC50 Determination) Antimicrobial->DoseResponse Confirm Potency Antifungal->DoseResponse Confirm Potency Selectivity Selectivity Assay (Cytotoxicity vs. Normal Cells) Cytotoxicity->Selectivity Validate Hits Antioxidant->DoseResponse Confirm Potency Selectivity->DoseResponse AntiInflammatory Anti-inflammatory Assay (Albumin Denaturation) Lead Lead Compound (Potent, Selective, Non-toxic) AntiInflammatory->Lead Prioritize DoseResponse->AntiInflammatory Further Characterization DoseResponse->Lead Prioritize

Caption: A logical workflow for the biological screening of novel pyrazole derivatives.

Part 1: Antimicrobial and Antifungal Activity Protocols

Scientific Rationale: The increasing prevalence of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[3] Pyrazole derivatives have historically shown significant potential as both antibacterial and antifungal compounds, making this a critical starting point for screening.[4][6][7][10] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

Protocol 1.1: Antibacterial Susceptibility Testing (Broth Microdilution)
  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria, including at least one Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and one Gram-negative (Escherichia coli ATCC 25922) strain.

    • Culture the bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound and Control Preparation:

    • Prepare a stock solution of each pyrazole derivative (e.g., 10 mg/mL) in Dimethyl Sulfoxide (DMSO).

    • Prepare a stock solution of a standard antibiotic control (e.g., Ciprofloxacin) in an appropriate solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and controls in MHB. Typical concentration ranges for screening are 128 µg/mL down to 0.25 µg/mL.

    • Include a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only). Also, include a solvent control (bacteria in MHB with the highest concentration of DMSO used).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the negative control). The final volume in each well should be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.

    • Optionally, add a viability indicator like Resazurin or INT to aid in the determination.

Protocol 1.2: Antifungal Susceptibility Testing

This protocol is analogous to the antibacterial assay but adapted for fungi.

  • Microorganism Preparation:

    • Select relevant fungal strains, such as Candida albicans ATCC 90028 or Aspergillus niger ATCC 16404.

    • Culture the yeast or prepare a spore suspension in RPMI-1640 medium.

    • Adjust the inoculum to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Assay Procedure:

    • Follow the same serial dilution procedure as in Protocol 1.1, using RPMI-1640 as the medium.

    • Use a standard antifungal control like Clotrimazole or Fluconazole.[7]

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration showing a significant reduction (≥50% or ≥90% depending on the standard used) in turbidity compared to the positive control.

Data Presentation: Antimicrobial/Antifungal Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Derivative 164>1283264
Derivative 281648
Ciprofloxacin0.50.25N/AN/A
ClotrimazoleN/AN/A12

Part 2: In Vitro Cytotoxicity and Selectivity Protocols

Scientific Rationale: Assessing cytotoxicity is a cornerstone of drug discovery.[11] It serves two primary purposes: identifying compounds with potential anticancer activity and flagging those with general toxicity early in the process.[12] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[13] A key aspect of this screening is to determine selectivity—a desirable compound should be more toxic to cancer cells than to normal, healthy cells.[14]

MTT_Assay cluster_0 MTT Assay Principle Live_Cell Viable Cell (Active Mitochondria) Formazan Formazan (Purple, Insoluble) Live_Cell->Formazan Mitochondrial Reductase Enzymes MTT MTT (Yellow, Soluble) MTT->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Spectrophotometry Measure Absorbance (~570 nm) Solubilization->Spectrophotometry Quantification

Caption: The principle of the MTT cytotoxicity assay.

Protocol 2.1: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) in appropriate media (e.g., DMEM or RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

    • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives and a standard anticancer drug (e.g., Doxorubicin) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Include vehicle control wells (cells treated with medium containing the same concentration of DMSO as the highest compound concentration).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) : SI = IC₅₀ in Normal Cells (HEK293) / IC₅₀ in Cancer Cells (e.g., MCF-7) An SI value > 2 is generally considered indicative of selective anticancer activity.

Data Presentation: Cytotoxicity and Selectivity
Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (vs. MCF-7)
Derivative 175.288.1>100>1.3
Derivative 29.815.445.14.6
Doxorubicin0.50.81.22.4

Part 3: Antioxidant and Anti-inflammatory Activity Protocols

Scientific Rationale: Oxidative stress and chronic inflammation are interconnected processes implicated in numerous diseases, including cancer and neurodegeneration.[15][16] Evaluating the ability of pyrazole derivatives to scavenge free radicals and inhibit protein denaturation provides insight into their potential as antioxidant and anti-inflammatory agents. The DPPH and ABTS assays are complementary methods for assessing radical scavenging activity, while the albumin denaturation assay is a well-established in vitro model for inflammation.[17][18]

Protocol 3.1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should have a deep purple color.[19]

    • Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[19]

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant.[20]

    • Calculate the percentage of scavenging activity: % Scavenging = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3.2: In Vitro Anti-inflammatory Activity (Albumin Denaturation Inhibition)
  • Reaction Mixture Preparation:

    • The reaction mixture (5 mL total volume) should contain:

      • 0.2 mL of egg albumin (from a fresh hen's egg)

      • 2.8 mL of PBS (pH 6.4)

      • 2 mL of the test compound at various concentrations (e.g., 10 to 500 µg/mL).

    • A standard anti-inflammatory drug (e.g., Diclofenac sodium) is used as the reference control.[7]

    • A control solution is prepared without any compound.

  • Incubation:

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement and Analysis:

    • After cooling, measure the turbidity (absorbance) at 660 nm.

    • Calculate the percentage inhibition of denaturation: % Inhibition = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100

    • Determine the IC₅₀ value.

Data Presentation: Antioxidant and Anti-inflammatory Activity
Compound IDDPPH Scavenging IC₅₀ (µM)Albumin Denaturation Inhibition IC₅₀ (µg/mL)
Derivative 1150.5410.2
Derivative 225.385.6
Ascorbic Acid15.8N/A
Diclofenac SodiumN/A55.4

References

  • Al-Ostath, A., et al. (2021). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydrometholic leaf and bark extracts. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of 3,5-diaryl-4-bromo-1-substituted pyrazoles. [Link]

  • Kalyan, K., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Li, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Tzeng, T., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

  • Abdel-Aziz, M., et al. (2019). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Adane, T., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. PMC - NIH. [Link]

  • Gomha, S., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Yasgar, A., et al. (2016). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. NIH. [Link]

  • Fadda, A., et al. (2014). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (2024). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. [Link]

  • Olechowska, K., et al. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]

  • Rai, G., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • Adan, A., et al. (2016). Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]

  • Ahmad, G., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • de Souza, T., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central. [Link]

  • Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]

  • Cai, M., et al. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. [Link]

  • Swiss German University. (2022). LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. YouTube. [Link]

  • McGowan, E.M., et al. (2011). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. PLoS ONE. [Link]

  • ResearchGate. (2024). Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents. [Link]

  • Le, T., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

  • Chen, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

  • Wang, X., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. PubMed. [Link]

Sources

Troubleshooting & Optimization

challenges in the scale-up synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust and scalable synthetic processes, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges encountered during the scale-up synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to navigate the complexities of this synthesis, ensuring safety, efficiency, and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process starting from 3,5-dimethylpyrazole. The first step involves the regioselective bromination of the pyrazole ring at the C4 position, followed by the N-hydroxymethylation of the resulting 4-bromo-3,5-dimethyl-1H-pyrazole using formaldehyde.

Synthetic_Workflow Start 3,5-Dimethylpyrazole Step1 Step 1: Bromination Reagent: NBS or Br2 Solvent: Acetic Acid or CH2Cl2 Start->Step1 Intermediate 4-Bromo-3,5-dimethyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Hydroxymethylation Reagent: Formaldehyde Base Catalyst (optional) Intermediate->Step2 Product This compound Step2->Product

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during experimentation and scale-up, presented in a question-and-answer format.

Part 1: Bromination of 3,5-Dimethylpyrazole

Question 1: What is the best brominating agent for scale-up, and why?

Answer: For laboratory-scale synthesis, both liquid bromine (Br₂) and N-Bromosuccinimide (NBS) are effective. However, for scale-up, N-Bromosuccinimide (NBS) is strongly recommended.

  • Safety and Handling: NBS is a crystalline solid, which is significantly easier and safer to handle and weigh on a large scale compared to liquid bromine, which is highly corrosive, volatile, and toxic.

  • Reaction Control: Reactions with NBS are often less exothermic and more controllable. The generation of the active brominating species is more gradual, which helps in managing the reaction temperature in a large reactor, mitigating the risk of thermal runaway.

  • By-products: The primary by-product of using NBS is succinimide, which is a water-soluble and relatively benign solid, often easily removed during aqueous work-up. In contrast, using Br₂ generates hydrogen bromide (HBr), a corrosive gas that requires scrubbing or neutralization.

A one-pot method using an arylhydrazine, a 1,3-diketone, and N-bromosaccharin has also been reported for the synthesis of 4-bromopyrazole derivatives under solvent-free conditions, which could be an alternative route to consider.[1]

Question 2: My bromination reaction is incomplete, resulting in a low yield of 4-bromo-3,5-dimethyl-1H-pyrazole. What are the common causes?

Answer: Incomplete conversion is a common issue that can typically be traced back to several factors. The pyrazole ring is electron-rich, making the C4 position susceptible to electrophilic substitution.[2] However, reaction conditions are critical.

Potential CauseTroubleshooting ActionScientific Rationale
Insufficient Reagent Ensure 1.0-1.05 equivalents of NBS are used. Verify the purity/activity of your NBS.Stoichiometry is critical. While a slight excess can drive the reaction, a large excess can lead to over-bromination.
Low Temperature The reaction is often performed at 0°C to room temperature. If sluggish, consider a modest increase in temperature (e.g., to 40°C), monitoring closely for side reactions.Electrophilic aromatic substitution has an activation energy barrier. Insufficient thermal energy can lead to slow reaction kinetics.
Poor Solubility Ensure the 3,5-dimethylpyrazole is fully dissolved before adding the brominating agent. Consider a co-solvent if necessary.The reaction occurs in the solution phase. If the starting material is not fully dissolved, the reaction rate will be limited by the dissolution rate, leading to incomplete conversion.
Inappropriate Solvent Acetic acid or dichloromethane are common solvents. Acetic acid can act as a catalyst, while chlorinated solvents are inert. Ensure the solvent is dry.The choice of solvent can influence the reactivity of the brominating agent and the stability of intermediates. Water can react with some brominating agents.

Question 3: I am observing impurities in my crude product. What are the likely side reactions?

Answer: The primary side reaction of concern is over-bromination. While the C4 position is most reactive, forcing conditions (high temperature, large excess of bromine) can lead to the formation of di-bromo species. Another potential issue is the bromination of the methyl groups under radical conditions, although this is less common with NBS in the dark.

Bromination_Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Start 3,5-Dimethylpyrazole Product 4-Bromo-3,5-dimethyl- 1H-pyrazole Start->Product + NBS (1 eq) Acetic Acid, RT Side_Product Dibromo-pyrazole (Impurity) Product->Side_Product + NBS (>1 eq) High Temp. Hydroxymethylation_Troubleshooting Start Low Yield in Hydroxymethylation Step Check_Formaldehyde Is excess formaldehyde used? Start->Check_Formaldehyde Check_Temp Is reaction temperature controlled? Check_Formaldehyde->Check_Temp Yes Add_Excess Action: Use 1.5-3.0 eq. of formaldehyde. Rationale: Drives equilibrium towards product (Le Chatelier's). Check_Formaldehyde->Add_Excess No Check_pH Is pH of work-up neutral? Check_Temp->Check_pH Yes Control_Temp Action: Maintain temp < 60°C. Rationale: Prevents formaldehyde polymerization and product degradation. Check_Temp->Control_Temp No Success Yield Improved Check_pH->Success Yes Adjust_pH Action: Neutralize carefully before extraction. Rationale: Product is unstable to strong acid/base; N-CH2OH bond can cleave. Check_pH->Adjust_pH No

Caption: Troubleshooting flowchart for low yield in the hydroxymethylation step.

Key Strategies to Improve Yield:

  • Use of Excess Formaldehyde: Employing a moderate excess of formaldehyde (e.g., 1.5 to 3 equivalents) can shift the reaction equilibrium towards the product side. Using an aqueous solution of formaldehyde (formalin) is common.

  • Temperature Control: While gentle heating (40-60°C) can increase the reaction rate, excessive temperatures can lead to the polymerization of formaldehyde and potential degradation of the product.

  • Catalysis: The reaction can be slow. The addition of a catalytic amount of a mild base (e.g., triethylamine or potassium carbonate) can accelerate the reaction by deprotonating the pyrazole N-H, making it more nucleophilic. [2] Question 5: My final product is unstable and decomposes upon storage or during purification. What causes this instability?

Answer: The N-hydroxymethyl bond is essentially a hemiaminal linkage, which is known to be labile, particularly under acidic or strongly basic conditions. The molecule can readily revert to 4-bromo-3,5-dimethyl-1H-pyrazole and formaldehyde, especially in the presence of water.

Stabilization Strategies:

  • pH Control: During work-up and any aqueous processing, maintain the pH as close to neutral as possible.

  • Anhydrous Conditions: For long-term storage, ensure the isolated product is thoroughly dried and stored in an inert, anhydrous atmosphere.

  • Avoid Protic Solvents for Purification: If chromatography is necessary, consider using a non-protic solvent system. For crystallization, explore solvent systems like ethyl acetate/heptane or toluene.

Recommended Protocol for Step 2: N-Hydroxymethylation

  • To a reactor charged with 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq),[3] add water and a catalytic amount of triethylamine (0.05 eq).

  • Add aqueous formaldehyde (37 wt%, 2.0 eq) to the slurry.

  • Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction by HPLC for the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The product may begin to crystallize.

  • Cool further to 0-5°C and hold for 1-2 hours to maximize precipitation.

  • Filter the solid product, wash thoroughly with cold water to remove unreacted formaldehyde and catalyst.

  • Dry the product under vacuum at a temperature not exceeding 40°C. The final product is this compound. [4]

Part 3: Safety and Scale-Up Considerations

Question 6: What are the primary safety hazards to consider when scaling up this process?

Answer: Both steps of this synthesis present unique scale-up challenges that require careful engineering and procedural controls.

HazardStep(s)Mitigation Strategy
Use of Bromine/NBS 1Prioritize NBS over Br₂. Ensure adequate ventilation. Use appropriate PPE (gloves, face shield, respirator). Prepare a quench solution (e.g., sodium bisulfite) beforehand.
Exothermic Reactions 1 & 2Use a reactor with sufficient cooling capacity and a temperature probe. Add reagents slowly and sub-surface if possible. Perform a reaction calorimetry study before scaling up.
Formaldehyde Exposure 2Formaldehyde is a suspected carcinogen and sensitizer. [5]Handle in a closed system or a well-ventilated fume hood. Monitor workplace air quality.
Corrosive By-products (HBr) 1 (if using Br₂)Ensure the reactor and transfer lines are constructed of compatible materials (e.g., glass-lined steel). Vent reactor exhaust through a caustic scrubber.
Product Instability 2Avoid high temperatures during drying and storage. Store in a cool, dry, inert environment.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PMC - NIH. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol. PubChem. [Link]

  • 4-bromo-3,5-dimethyl-1H-pyrazole. PubChem. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2021). PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). SciELO México. [Link]

  • Hydroxymethylation of pyrimidine mononucleotides with formaldehyde. (1967). PubMed. [Link]

  • Hydroxymethylation. Wikipedia. [Link]

Sources

managing reaction exotherms in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Thermal Management in Pyrazole Synthesis

The synthesis of pyrazole derivatives, foundational scaffolds in pharmaceuticals and agrochemicals, often involves highly exothermic condensation reactions.[1] The classic Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl compound with a hydrazine derivative, is particularly noted for its rapid reaction rate and potential for significant heat release.[2] While often yielding excellent results, inadequate management of this exotherm can lead to a cascade of critical issues, including decreased product yield, formation of intractable impurities, and, in the most severe scenarios, a thermal runaway.[1] A runaway reaction, where the rate of heat generation exceeds the rate of heat removal, can result in a rapid increase in temperature and pressure, posing a significant safety hazard.[3]

This technical support guide provides researchers, scientists, and drug development professionals with a structured approach to identifying, understanding, and mitigating the thermal risks associated with pyrazole synthesis. By adopting the principles and protocols outlined below, you can ensure safer, more reproducible, and scalable synthetic procedures.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address common issues encountered during pyrazole synthesis, with a focus on the underlying causes related to reaction exotherms.

FAQ 1: My reaction temperature is increasing much faster than expected and is difficult to control, even with an ice bath. What's happening and what should I do?

Answer: You are likely experiencing a significant reaction exotherm that is overwhelming your current cooling capacity. This is a critical situation that requires immediate and calm action to prevent a runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents, particularly the hydrazine component, which is often the trigger for the exotherm.

  • Enhance Cooling: If safe to do so, add more effective cooling media (e.g., a dry ice/acetone bath). Be cautious of freezing your reaction solvent if it's not intended.

  • Dilution: If you have a pre-chilled, inert solvent readily available, careful dilution can help to increase the thermal mass of the reaction and slow the rate of temperature rise.

  • Prepare for Quenching: Have a pre-planned and tested quenching procedure ready. This typically involves adding the reaction mixture to a large volume of a cold, appropriate quenching agent.

Root Cause Analysis & Prevention:

The primary cause is an imbalance between the rate of heat generation and the rate of heat removal. Several factors contribute to this:

  • Reagent Addition Rate: The most common mistake is adding the hydrazine derivative too quickly. The reaction is often very fast, and a rapid addition leads to a massive, instantaneous release of energy.[2][4]

  • Concentration: Higher reactant concentrations lead to a higher reaction rate and more heat generated per unit volume.

  • Inadequate Cooling: A simple ice-water bath may not have sufficient cooling power, especially for larger-scale reactions. The surface area to volume ratio decreases on scale-up, making heat removal less efficient.[5]

  • Solvent Choice: The solvent's heat capacity and boiling point are critical. A solvent with a low boiling point can vaporize, leading to a rapid pressure increase in a closed system.

Preventative Protocol:

  • Perform a Small-Scale Test: Before any large-scale attempt, run the reaction on a small scale (e.g., 1-5 mmol) to visually observe the exotherm.

  • Controlled Reagent Addition: Always add the hydrazine solution dropwise via an addition funnel or a syringe pump. Monitor the internal reaction temperature closely during the addition.

  • Maintain a "Safe" Temperature Delta: Keep the addition rate slow enough that the internal temperature does not rise more than 2-3 °C above the target temperature.

  • Use an Appropriate Cooling Bath: For reactions with known strong exotherms, start with a more robust cooling bath than you think you might need.

  • Ensure Adequate Headspace & Venting: In case of unexpected off-gassing or solvent boiling, ensure the reaction vessel has sufficient headspace and is not a closed system (unless designed as a pressure reactor).

FAQ 2: I'm scaling up a pyrazole synthesis from 1g to 100g, and I'm getting a lower yield and more impurities. Why is this happening?

Answer: This is a classic scale-up challenge directly linked to exotherm management. What was a minor, manageable temperature fluctuation at the 1g scale can become a significant, prolonged temperature excursion at the 100g scale.

Causality:

  • Heat Accumulation: As the reaction volume increases, the surface area available for heat transfer does not increase proportionally. This leads to inefficient cooling and the formation of internal "hot spots."

  • Side Reactions: Elevated temperatures, even temporary ones in these hot spots, can activate alternative reaction pathways, leading to impurity formation. For some pyrazole syntheses, temperature is a pivotal factor that can completely change the reaction outcome.[6]

  • Reagent Degradation: The reactants or the desired product may be unstable at the higher temperatures reached during the scale-up, leading to degradation and lower yields.

Workflow for Successful Scale-Up:

The workflow below illustrates the decision-making process for safely scaling up a pyrazole synthesis.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Process Design & Mitigation cluster_2 Phase 3: Execution & Control A Small-Scale Synthesis (1-5g) Observe Qualitative Exotherm B Reaction Calorimetry (RC1) Determine Heat of Reaction (ΔHr) & Adiabatic Temperature Rise (ΔTad) A->B Is exotherm significant? C Thermal Stability Testing (DSC/TGA) of Reactants, Products, & Mixture B->C Proceed with caution D Select Appropriate Reactor & Cooling System C->D E Model Heat Removal vs. Generation Based on ΔHr and Reactor Specs D->E F Define Critical Process Parameters: - Addition Rate - Temperature Limits - Agitation Speed E->F G Consider Alternative Technologies: Flow Chemistry for Superior Heat Transfer F->G Is batch cooling insufficient? H Perform Scale-Up Reaction Following Defined Parameters F->H G->H I Monitor Real-Time Temperature & Deviations H->I J Implement Emergency Quenching Plan if Needed I->J

Caption: Workflow for managing exotherms during scale-up.

Key Recommendations for Scale-Up:

  • Quantify the Exotherm: Before a significant scale-up, use Reaction Calorimetry (RC1) or at least Heat Flow Calorimetry to determine the heat of reaction. This data is essential for engineering the correct cooling solution.

  • Control the Addition: Use a syringe pump or mass flow controller for reagent addition. This is more reliable than a manual dropwise addition.

  • Improve Heat Transfer:

    • Agitation: Ensure the reaction mixture is vigorously stirred to prevent local hot spots.

    • Reactor Choice: Use a jacketed reactor with a high surface area and a powerful cooling circulator.

    • Dilution: Running the reaction at a lower concentration can help, though this may impact reaction kinetics and increase processing time.

  • Consider Flow Chemistry: For highly exothermic or difficult-to-control reactions, transitioning to a continuous flow chemistry setup is a state-of-the-art solution.[7] Flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, enabling near-instantaneous cooling and preventing thermal runaways.[1][8]

FAQ 3: Are there specific reagents in pyrazole synthesis I should be extra cautious about regarding exotherms?

Answer: Yes. While the overall condensation is exothermic, the choice of reagents can significantly influence the thermal hazard profile.

  • Hydrazine (Anhydrous vs. Hydrate): Anhydrous hydrazine is highly reactive and poses a significant fire, explosion, and toxicity risk.[9][10] Using hydrazine hydrate or aqueous solutions is strongly recommended as the water acts as a heat sink, moderating the reaction and improving the overall safety profile.[11]

  • Highly Reactive 1,3-Dicarbonyls: 1,3-Diketones with strong electron-withdrawing groups (e.g., trifluoromethyl groups) can be more electrophilic and may react more aggressively with hydrazines, leading to a sharper exotherm.[12]

  • Use of Strong Acids or Bases: While some protocols use acid catalysts, be aware that the neutralization of acids and bases is itself an exothermic process.[13] If adding a strong acid or base, do so slowly and with adequate cooling.

Data Table: Solvent Properties for Exotherm Management

The choice of solvent is crucial for thermal management. Below is a table of common solvents and their relevant physical properties.

SolventBoiling Point (°C)Heat Capacity (J/g·K)Thermal Conductivity (W/m·K)Notes
Ethanol782.440.169Common, protic solvent. Can participate in side reactions.
Isopropanol822.680.135Higher boiling point than ethanol.
Toluene1111.690.131Higher temperature range, but lower heat capacity.
Acetonitrile822.230.191Aprotic polar solvent.
Water1004.180.600Excellent for heat absorption but can affect reactivity.
N,N-Dimethylformamide (DMF)1532.030.181High boiling point, but can decompose at high temperatures.

Note: Data is approximate and can vary with temperature. A solvent with a high heat capacity and a boiling point well above the reaction temperature is generally preferred for safety.

Experimental Protocols

Protocol 1: Step-by-Step Guide for a Safely Controlled Knorr Pyrazole Synthesis (Lab Scale)

This protocol for the synthesis of 3,5-diphenyl-1H-pyrazole is designed with safety and exotherm control as the primary considerations.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (dibenzoylmethane)

  • Hydrazine hydrate (64-65% aqueous solution)

  • Ethanol

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing addition funnel.

  • Cooling bath (ice-water or other as needed)

Procedure:

  • Setup: In a 250 mL three-neck flask, dissolve 1,3-diphenyl-1,3-propanedione (11.2 g, 50 mmol) in ethanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature is stable at 0-5 °C.

  • Prepare Hydrazine Solution: In the addition funnel, place hydrazine hydrate (3.1 mL, ~60 mmol).

  • Controlled Addition: Begin the dropwise addition of the hydrazine hydrate solution to the cooled, stirring solution of the diketone. Crucially, monitor the internal thermometer. The addition rate should be controlled such that the internal temperature does not exceed 10 °C. This may take 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir in the cooling bath for an additional 30 minutes. Then, remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Follow the appropriate literature procedure for product isolation, which typically involves precipitation by adding water and collection by filtration.

Diagram: Safe Knorr Synthesis Setup

cluster_reactor Reaction Vessel cluster_cooling Cooling System Flask Three-Neck Flask (Stirring) Thermometer Thermometer (Monitoring Internal Temp) Flask->Thermometer Measures Temp Funnel Addition Funnel (Controlled Hydrazine Addition) Funnel->Flask Dropwise Addition IceBath Ice-Water Bath IceBath->Flask Removes Heat

Caption: Key components for controlling reaction temperature.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of pyrazole. (1984). Google Patents.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Case Studies of Incidents in Runaway Reactions and Emergency Relief. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center. Retrieved January 23, 2026, from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Retrieved January 23, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Investigation on Thermal Runaway Hazards of Cylindrical and Pouch Lithium-Ion Batteries under Low Pressure of Cruise Altitude for Civil Aircraft. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). Springer. Retrieved January 23, 2026, from [Link]

  • Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. (n.d.). Chemical Communications (RSC Publishing). Retrieved January 23, 2026, from [Link]

  • Deep Learning Methods for Detecting Thermal Runaway Events in Battery Production Lines. (2025). arXiv. Retrieved January 23, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 23, 2026, from [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013). ACS Publications. Retrieved January 23, 2026, from [Link]

  • pyrazole.pdf. (n.d.). CUTM Courseware. Retrieved January 23, 2026, from [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de. Retrieved January 23, 2026, from [Link]

  • Thermal-runaway experiments on consumer Li-ion batteries with metal-oxide and olivin-type cathodes. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 23, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to Pyrazole Isomers: Navigating the Structural Nuances

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Positional Isomerism in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The seemingly subtle variation in the position of substituents on the pyrazole ring can dramatically alter a molecule's physicochemical properties, metabolic stability, and, most critically, its interaction with biological targets. For researchers in drug design and development, the precise and unambiguous characterization of pyrazole isomers is not merely a matter of analytical rigor but a fundamental prerequisite for establishing robust structure-activity relationships (SAR).[3]

This guide provides an in-depth comparison of the spectroscopic data for three common positional isomers of methylpyrazole: 1-methylpyrazole, 3(5)-methylpyrazole, and 4-methylpyrazole. By understanding their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can confidently identify and differentiate these isomers, ensuring the integrity of their synthetic pathways and biological evaluations.

The Challenge of Pyrazole Tautomerism

A key feature of N-unsubstituted pyrazoles, such as 3-methylpyrazole and 4-methylpyrazole, is their existence as a mixture of tautomers in solution. This rapid proton exchange between the two nitrogen atoms can lead to averaged signals in NMR spectroscopy, complicating spectral interpretation. In contrast, 1-methylpyrazole, with a substituent on a nitrogen atom, is locked and does not exhibit this tautomerism. This fundamental difference is a powerful diagnostic tool in their spectroscopic differentiation.

Spectroscopic Data Comparison: A Head-to-Head Analysis

The following sections detail the characteristic spectroscopic features of 1-methylpyrazole, 3(5)-methylpyrazole, and 4-methylpyrazole. The data presented is a synthesis of information from established spectral databases and peer-reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and pyrazole isomers are no exception. The chemical shifts of both protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the electronic environment, which is directly influenced by the position of the methyl substituent.

The ¹H NMR spectra of the methylpyrazole isomers show distinct patterns in the aromatic region, arising from the different coupling interactions and symmetries of the ring protons.

CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)N-CH₃ (ppm)C-CH₃ (ppm)
1-Methylpyrazole ~7.5~6.2~7.4~3.8-
3(5)-Methylpyrazole -~6.1~7.5-~2.3
4-Methylpyrazole ~7.5 (2H)-~7.5 (2H)-~2.0

Table 1: Comparative ¹H NMR chemical shifts for methylpyrazole isomers. Data is approximated from various sources and may vary depending on the solvent and instrument frequency.[4][5][6]

Causality Behind the Chemical Shifts:

  • 1-Methylpyrazole: The N-methyl group breaks the symmetry of the ring, resulting in three distinct signals for the ring protons. The protons at C3 and C5 are typically downfield compared to the proton at C4 due to their proximity to the electronegative nitrogen atoms.[4]

  • 3(5)-Methylpyrazole: Due to tautomerism, the 3- and 5-positions are chemically equivalent on the NMR timescale, leading to a single, averaged signal for the protons at these positions. The methyl group is at the 3 (or 5) position, and its signal is a characteristic singlet.[5]

  • 4-Methylpyrazole: The molecule possesses a plane of symmetry through the C4-methyl bond and bisecting the N1-N2 bond. Consequently, the protons at C3 and C5 are chemically equivalent, resulting in a single signal for these two protons in the aromatic region.

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the ring carbons being particularly informative.

CompoundC-3 (ppm)C-4 (ppm)C-5 (ppm)N-CH₃ (ppm)C-CH₃ (ppm)
1-Methylpyrazole ~138~105~129~39-
3(5)-Methylpyrazole ~148~105~148-~11
4-Methylpyrazole ~134~115~134-~9

Table 2: Comparative ¹³C NMR chemical shifts for methylpyrazole isomers. Data is approximated from various sources and may vary depending on the solvent and instrument frequency.[4]

Expert Interpretation:

The upfield shift of the C4 carbon in 1-methylpyrazole and 3(5)-methylpyrazole compared to 4-methylpyrazole is a noteworthy feature. In 4-methylpyrazole, the methyl group directly attached to C4 causes a downfield shift of this carbon. The equivalence of C3 and C5 in 3(5)- and 4-methylpyrazole due to tautomerism and symmetry, respectively, is also clearly observed in their ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. For pyrazole isomers, the N-H stretching vibration in the N-unsubstituted isomers is a key diagnostic feature.

CompoundKey Vibrational Frequencies (cm⁻¹)
1-Methylpyrazole C-H stretch (aromatic): ~3100-3000C-H stretch (aliphatic): ~2950C=N and C=C ring stretches: ~1500-1400
3(5)-Methylpyrazole N-H stretch (broad): ~3200-2800 C-H stretch (aromatic): ~3100-3000C-H stretch (aliphatic): ~2950C=N and C=C ring stretches: ~1500-1400
4-Methylpyrazole N-H stretch (broad): ~3200-2800 C-H stretch (aromatic): ~3100-3000C-H stretch (aliphatic): ~2950C=N and C=C ring stretches: ~1500-1400

Table 3: Characteristic IR absorption bands for methylpyrazole isomers.[4]

Trustworthy Differentiation:

The most prominent and reliable difference in the IR spectra is the presence of a broad N-H stretching band for 3(5)-methylpyrazole and 4-methylpyrazole, which is absent in the spectrum of 1-methylpyrazole. This single feature allows for the immediate classification of an unknown methylpyrazole isomer as either N-substituted or N-unsubstituted. The fingerprint region (below 1500 cm⁻¹) will also contain subtle differences in the bending and stretching vibrations that can further aid in distinguishing between the 3(5)- and 4-isomers, although these can be more complex to interpret without reference spectra.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all three methylpyrazole isomers have the same nominal molecular weight (82 g/mol ), their fragmentation patterns can exhibit subtle differences.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
1-Methylpyrazole 8281, 54, 42
3(5)-Methylpyrazole 8281, 54, 53
4-Methylpyrazole 8281, 54, 53

Table 4: Key mass spectral data for methylpyrazole isomers.[4]

Mechanistic Insights into Fragmentation:

The molecular ion peak [M]⁺ at m/z 82 is expected for all three isomers. A common fragmentation pathway is the loss of a hydrogen radical to form the [M-H]⁺ ion at m/z 81. Another significant fragmentation involves the cleavage of the pyrazole ring. The subtle differences in the relative abundances of the fragment ions can be used for differentiation, especially when analyzed with high-resolution mass spectrometry and compared against a spectral library. For instance, the fragmentation of the N-methyl group in 1-methylpyrazole can lead to unique pathways not available to the other two isomers.

Experimental Protocols: A Self-Validating System

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. Adherence to these protocols will ensure high-quality, reproducible data.

Sample Preparation
  • Purity Assessment: Ensure the purity of the pyrazole isomer sample using a primary technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Impurities can significantly complicate spectral interpretation.

  • Solvent Selection (for NMR): Use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. A typical concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.

  • Sample Preparation (for IR): For liquid samples (like 1-methylpyrazole), a thin film can be prepared between two KBr or NaCl plates. For solid samples (like 3- and 4-methylpyrazole at room temperature), a KBr pellet can be prepared, or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (for MS): For GC-MS analysis, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL. For direct infusion, a more dilute solution may be required.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic analysis of pyrazole isomers.

  • Instrument Setup: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp peaks.

  • Pulse Calibration: Determine the 90° pulse width for both ¹H and ¹³C nuclei.

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Apply a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

  • Instrument Tuning: Tune the mass spectrometer using a standard compound (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignments and resolution.

  • Method Setup: Set the appropriate GC oven temperature program to ensure separation of the analyte from any impurities. For the mass spectrometer, use a standard electron ionization energy of 70 eV. Set the mass range to be scanned (e.g., m/z 35-300).

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the pyrazole isomer in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and the major fragment ions. Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Conclusion: An Integrated Approach to Isomer Identification

The unambiguous identification of pyrazole isomers is a critical task in chemical research and drug development. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined, multi-technique approach offers the highest level of confidence. The presence or absence of an N-H stretch in the IR spectrum provides a rapid initial classification. ¹H and ¹³C NMR spectroscopy then offer a detailed picture of the substitution pattern and electronic environment of the pyrazole ring. Finally, mass spectrometry confirms the molecular weight and provides fragmentation information that can corroborate the proposed structure. By leveraging the strengths of each of these techniques and following robust experimental protocols, researchers can confidently navigate the subtleties of pyrazole isomerism and accelerate the pace of their scientific discoveries.

References

  • PubChem. (n.d.). 4-Methylpyrazole. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Methylpyrazole. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 1-methyl-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Olson, K. R. (Ed.). (2022). Poisoning & Drug Overdose (8th ed.). McGraw Hill. [Link]

  • The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 4(94), 52055-52060. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(82), 52146-52167. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 23, 2026, from [Link]

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638332. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.